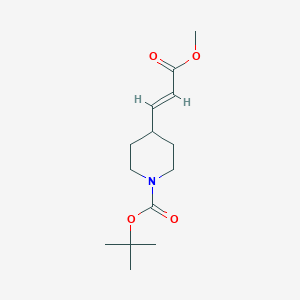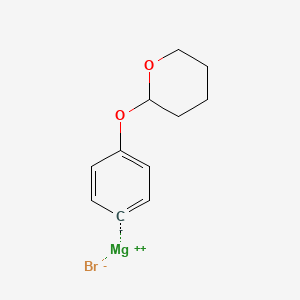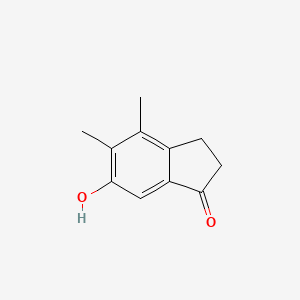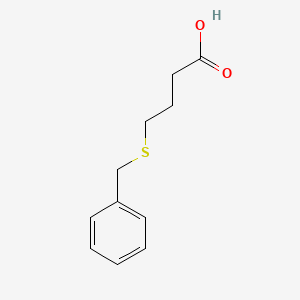
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Descripción general
Descripción
“1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde” is likely a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are characterized by a saturated four-membered ring fused to a benzene ring . The “tetramethyl” indicates the presence of four methyl groups, and “carbaldehyde” suggests the presence of an aldehyde functional group.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a compound related to quinoline carbaldehydes, is significant in chemical synthesis and biological research. It has been used in the synthesis of various heterocyclic systems, showcasing its versatility in chemical transformations.
Chemistry of Quinoline Carbaldehydes : Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are chemically similar to this compound, has shown extensive applications in synthesizing fused or binary quinoline-cord heterocyclic systems. These compounds are evaluated for their biological activity, demonstrating their potential in medicinal chemistry (Hamama et al., 2018).
Redox Annulations and C-H Functionalization : Amines such as 1,2,3,4-tetrahydroisoquinoline, closely related to the target compound, undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes. These processes involve dual C–H bond functionalization, a key step in organic synthesis (Zhu & Seidel, 2017).
Inhibition of Blood Coagulation Factors : Derivatives of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes have been synthesized and studied for their inhibitory activity against blood coagulation factors Xa and XIa. This highlights the compound's relevance in the development of anticoagulant drugs (Potapov et al., 2021).
Material Science and Luminescent Properties
The compound's derivatives have also found applications in material science, particularly in the study of luminescent properties.
- Synthesis and Luminescent Properties : The synthesis of compounds derived from 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes has been explored for their UV and photoluminescent properties. Such research is vital for the development of new materials in optoelectronics and other related fields (Potapov et al., 2020).
Propiedades
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-7,9-10H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSBNVZQFZCCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)
![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)



![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3132387.png)


